(E)-4-(2,5-Dichlorothiophen-3-yl)-2-oxobut-3-enoic acid
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Overview
Description
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Butenoic Acid Moiety: The butenoic acid moiety can be introduced through a Knoevenagel condensation reaction between an aldehyde and malonic acid in the presence of a base.
Industrial Production Methods
Industrial production of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thiophene derivatives with different substituents.
Scientific Research Applications
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: A simpler thiophene derivative with two chlorine atoms.
4-(2,5-Dichlorothiophen-3-yl)butanoic acid: A structurally similar compound with a butanoic acid moiety instead of a butenoic acid moiety.
Uniqueness
(3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid is unique due to the presence of both the dichlorothiophene and butenoic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4Cl2O3S |
---|---|
Molecular Weight |
251.09 g/mol |
IUPAC Name |
(E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H4Cl2O3S/c9-6-3-4(7(10)14-6)1-2-5(11)8(12)13/h1-3H,(H,12,13)/b2-1+ |
InChI Key |
GNJSUPQQISSCFY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1/C=C/C(=O)C(=O)O)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C=CC(=O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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